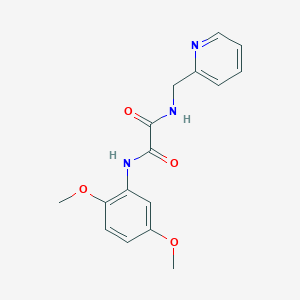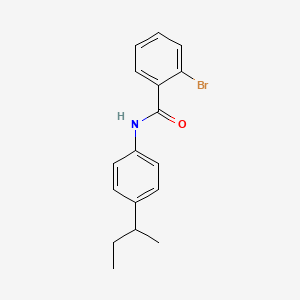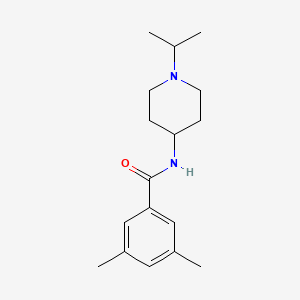
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a derivative of the phenethylamine family and is a psychoactive substance that has been found to have a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as a full agonist at the 5-HT2C receptor. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which contributes to its antidepressant effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which contributes to its antidepressant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, and its wide range of pharmacological activities. However, its psychoactive effects make it difficult to study in vivo, and its potential for abuse makes it a controlled substance.
Orientations Futures
There are several potential future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of research is the development of new drugs based on the structure of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may have improved pharmacological activities and reduced side effects. Another area of research is the study of the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may lead to the development of new treatments for depression and other psychiatric disorders. Additionally, the potential applications of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in the treatment of Parkinson's disease and Alzheimer's disease should be further explored.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridinemethanamine in the presence of acetic anhydride and pyridine. The reaction produces a yellow solid which is then purified using recrystallization. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-6-7-14(23-2)13(9-12)19-16(21)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHUPLQRWIEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)